molecular formula C5H11NO2S B8630655 3,3-Dimethylisothiazolidine 1,1-dioxide

3,3-Dimethylisothiazolidine 1,1-dioxide

Cat. No.: B8630655
M. Wt: 149.21 g/mol
InChI Key: XDLKHEFKZQJAEV-UHFFFAOYSA-N
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Description

3,3-Dimethylisothiazolidine 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a five-membered ring with two methyl groups at the 3-position and two sulfonyl oxygen atoms. Its structure combines a saturated isothiazolidine backbone with electron-withdrawing sulfone groups, which influence its reactivity and stability. This compound is synthesized via cyclization reactions involving sulfamoyl chlorides or thiocarbamoyl reagents, as demonstrated in the preparation of analogous isothiazolidine dioxides .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

3,3-dimethyl-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C5H11NO2S/c1-5(2)3-4-9(7,8)6-5/h6H,3-4H2,1-2H3

InChI Key

XDLKHEFKZQJAEV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)N1)C

Origin of Product

United States

Comparison with Similar Compounds

Thiete 1,1-Dioxides

Thiete 1,1-dioxides (four-membered sulfur rings) are structurally simpler but less stable than 3,3-dimethylisothiazolidine 1,1-dioxide due to ring strain. They are synthesized via oxidation of thietanes or chlorination of sulfonated intermediates . For example, 3-chlorothiete 1,1-dioxide is prepared by UV-induced chlorination of thiete dioxide, highlighting its susceptibility to electrophilic substitution . Unlike the five-membered isothiazolidine dioxides, thiete dioxides readily participate in Diels-Alder reactions, forming six-membered adducts .

Benzothiadiazine 1,1-Dioxides

Benzothiadiazine dioxides (e.g., 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) feature fused aromatic rings, conferring planar rigidity and enhanced π-conjugation. These compounds are synthesized via refluxing sulfonamide intermediates in methanol .

Thienothiadiazine 1,1-Dioxides

Thienothiadiazine dioxides (e.g., 4-allyl-6-chloro derivatives) incorporate fused thiophene and thiadiazine rings. Their synthesis involves sequential alkylation and borohydride reduction steps, yielding solids with defined melting points (85–92°C) . These compounds exhibit structural complexity but lack the steric hindrance imposed by the 3,3-dimethyl groups in isothiazolidine dioxides.

Physicochemical Properties

Table 2: Physical Properties

Compound Molecular Formula Melting Point (°C) pKa Key Applications
This compound C₅H₁₁NO₂S Not reported ~2.95* Synthetic intermediate
1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid C₄H₇NO₄S Not reported 2.95 Biochemical studies
4-Allyl-6-chloro-thienothiadiazine dioxide C₈H₉ClN₂O₂S₂ 85–86 Not reported Medicinal chemistry

*Predicted based on analogous sulfone-containing compounds .

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